5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(3-ETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Overview
Description
5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(3-ETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(3-ETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Formation of the pyrimidinetrione core: This can be synthesized through a cyclization reaction involving appropriate precursors such as urea or thiourea.
Final condensation step: The final step involves the condensation of the pyrrole and pyrimidinetrione intermediates under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidinetrione core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(3-ETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE would depend on its specific biological activity. Generally, compounds with similar structures may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various downstream effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(3-ETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-{(E)-1-[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(3-ETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(3-ETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its interaction with certain biological targets, leading to unique pharmacological properties.
Properties
IUPAC Name |
(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-2-31-19-7-3-5-18(13-19)27-22(29)20(21(28)25-23(27)30)14-17-6-4-12-26(17)16-10-8-15(24)9-11-16/h3-14H,2H2,1H3,(H,25,28,30)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMLPLJXLKJGX-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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